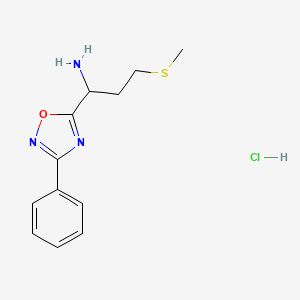

3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 3-(methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature principles for complex heterocyclic structures. The complete chemical name reflects the compound's hierarchical structural organization, beginning with the methylthio substituent at the 3-position of the propylamine chain, followed by the connection to the 5-position of the 1,2,4-oxadiazole ring system, which itself bears a phenyl group at the 3-position. The hydrochloride designation indicates the protonated state of the primary amine functionality, forming a stable salt with hydrochloric acid. This nomenclature system provides unambiguous identification of the molecular structure and allows for precise chemical communication within the scientific community.

The compound's unique identifiers establish its position within chemical databases and regulatory frameworks. The Chemical Abstracts Service number 1573547-96-2 serves as the primary registry identifier for this specific hydrochloride salt form. The molecular formula C12H16ClN3OS accurately represents the elemental composition, accounting for twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 285.79 grams per mole reflects the combined mass contributions from all constituent atoms, including the hydrochloride salt formation. These systematic identifiers enable precise referencing and facilitate accurate chemical inventory management across research and industrial applications.

Properties

IUPAC Name |

3-methylsulfanyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS.ClH/c1-17-8-7-10(13)12-14-11(15-16-12)9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUIDGNVGVXTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC(=NO1)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS No. 1573547-96-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and antitumor activities, supported by various studies and data.

- Molecular Formula : C12H16ClN3OS

- Molecular Weight : 285.79 g/mol

- CAS Number : 1573547-96-2

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 500 µg/mL |

| Escherichia coli | 750 µg/mL |

| Candida albicans | 1000 µg/mL |

In a study on related oxadiazole compounds, several derivatives showed potent antibacterial activity with MIC values ranging from 500 to 1000 µg/mL against common pathogens .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results demonstrated significant free radical scavenging activity:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 25 | 32.0 |

| 50 | 56.5 |

| 100 | 76.0 |

At a concentration of 100 µM, the compound exhibited a scavenging activity comparable to that of ascorbic acid, a well-known antioxidant .

Antitumor Activity

The antitumor potential of the compound was evaluated through in vitro studies on human cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was measured using the MTT assay:

| Cell Line | IC50 (mM) |

|---|---|

| HCT-116 | 15.62 |

| PC-3 | 21.74 |

These findings indicate that the compound has significant antiproliferative effects against cancer cells, suggesting its potential as an anticancer agent .

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI evaluated various oxadiazole derivatives, including our compound, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance antimicrobial properties .

- Antioxidant Properties Assessment : Another research highlighted the radical scavenging abilities of oxadiazole derivatives, where our compound ranked among those with significant antioxidant activity, indicating its potential for therapeutic applications in oxidative stress-related diseases .

- Antitumor Activity Investigation : A dissertation focused on the cytotoxic effects of oxadiazole compounds found that our compound exhibited considerable cytotoxicity against multiple cancer cell lines, reinforcing its potential role in cancer treatment strategies .

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in various pharmacological studies:

Antimicrobial Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The presence of the methylthio group enhances the biological activity against various bacterial strains. Studies have demonstrated that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties : The oxadiazole moiety is known for its anticancer activities. Preliminary studies suggest that 3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects : There is emerging evidence that compounds containing oxadiazole structures can provide neuroprotective effects. Research is ongoing to evaluate the efficacy of this compound in models of neurodegenerative diseases .

Agricultural Applications

The compound has been explored for its potential use as an agricultural pesticide:

Insecticidal Properties : Studies indicate that this compound exhibits insecticidal activity against common agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death .

Fungicidal Activity : The compound has also been tested for fungicidal properties against various plant pathogens. Its application could provide an effective means of disease control in crops .

Data Table: Summary of Applications

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of oxadiazole derivatives demonstrated that compounds similar to 3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amines showed a significant reduction in bacterial colonies when tested against Gram-positive and Gram-negative bacteria.

Case Study 2: Agricultural Field Trials

Field trials assessing the insecticidal effects of this compound showed a marked decrease in pest populations compared to untreated controls. The results indicated potential for development into a commercial pesticide formulation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

*Calculated molecular weight assuming HCl inclusion; discrepancies in evidence sources noted.

Discrepancies and Limitations

- Molecular Formula Ambiguity : reports a molecular formula (C₁₂H₁₅N₃OS) without accounting for HCl, while other analogs explicitly include Cl .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a 1,2,4-oxadiazole precursor with a thioether-containing amine. For example, analogous compounds in and use nucleophilic substitution or condensation reactions under inert gas (e.g., N₂) to prevent oxidation of the methylthio group. Optimization may include:

- Temperature control (e.g., 0–5°C during amination to minimize side reactions) .

- Use of coupling agents like EDCI/HOBt for amide bond formation in related oxadiazole derivatives .

- Purification via recrystallization or reversed-phase HPLC to isolate the hydrochloride salt .

Q. How should researchers safely handle and store this compound given its reactivity?

- Storage : In airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Avoid sparks/open flames due to potential flammability of thioether groups .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the methylthio (-SMe) and oxadiazole proton environments. Aromatic protons in the phenyl group typically appear at δ 7.4–8.0 ppm .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z for C₁₃H₁₆ClN₃OS: 297.07) .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm; retention time can be compared to standards .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved, and what challenges arise due to its heterocyclic structure?

- Methodological Answer : X-ray crystallography using SHELX software ( ) is standard. Challenges include:

- Crystal Growth : Slow evaporation from ethanol/water mixtures may yield suitable crystals.

- Disorder in the Methylthio Group : Apply restraints in refinement (SHELXL) to model dynamic disorder .

- Hydrogen Bonding : The oxadiazole N-atoms often form H-bonds with HCl, influencing packing; use PLATON to analyze intermolecular interactions .

Q. What strategies can address contradictory bioactivity data in assays targeting mitochondrial proteins or S1P transporters?

- Methodological Answer : Contradictions may stem from:

- Purity Variability : Validate compound integrity via LC-MS before assays. Impurities from synthesis (e.g., unreacted oxadiazole) can skew results .

- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity; confirm solubility in assay buffers via dynamic light scattering .

- Off-Target Effects : Perform counter-screens against related targets (e.g., other mitochondrial modulators in ) to assess selectivity.

Q. How can computational modeling predict the compound’s interaction with biological targets like S1P receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model the oxadiazole ring and methylthio group in the receptor’s hydrophobic pocket. The protonated amine may form salt bridges with acidic residues .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Pay attention to conformational flexibility of the propan-1-amine chain .

- QSAR Analysis : Compare with analogs in to identify critical substituents (e.g., 4-chlorophenyl vs. phenyl) affecting potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.